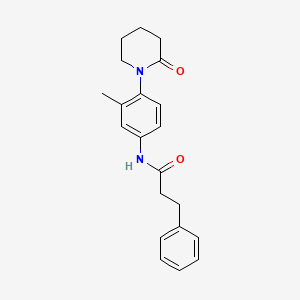

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has amide and phenyl groups, which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common feature in many pharmaceuticals. This ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications

Forensic Science Application

Research has shown the importance of chemical attribution in the forensic analysis of drugs. A study by Mayer et al. (2018) explored the chemical attribution signatures (CAS) associated with the synthesis of the analgesic 3-methylfentanyl, closely related to N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide. This study highlights how detailed chemical analysis can identify synthesis byproducts, reagents, and precursors, which are crucial in determining the method of manufacture of synthetic opioids. This approach is vital for forensic efforts aimed at combating illicit drug manufacture (Mayer et al., 2018).

Pharmaceutical Development

Several studies focus on the synthesis of novel compounds for potential therapeutic applications:

Li et al. (2013) developed a series of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives through a novel and environmentally friendly synthesis method. This research could be relevant for the development of new drugs with improved efficacy and lower environmental impact (Li et al., 2013).

Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides for anticancer evaluation. These compounds, through their structural relation to this compound, exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of related compounds in cancer therapy (Ravinaik et al., 2021).

Material Science

In material science, the development of new preservatives for food applications has been explored. Dai et al. (2016) investigated novel hydroxypyridinone derivatives for their potential as shrimp preservatives. These compounds showed strong tyrosinase inhibitory and antimicrobial activities, extending the shelf life of shrimp significantly. This research indicates the utility of chemically related compounds in food preservation, demonstrating the broad applicability of such chemical frameworks (Dai et al., 2016).

Future Directions

Mechanism of Action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as apixaban, is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . The inhibitory constant of apixaban for human FXa is 0.08 nM, indicating its high potency . It has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Biochemical Pathways

Apixaban inhibits both free and prothrombinase-bound FXa activity, thereby reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation and thus, prevents thromboembolic diseases .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction of thrombin generation, which in turn decreases blood clot formation . This makes apixaban effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

Properties

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16-15-18(11-12-19(16)23-14-6-5-9-21(23)25)22-20(24)13-10-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAHBUIGRZXQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2781420.png)

![N-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2781423.png)

![7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2781427.png)

![N-(2,3-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781429.png)

![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide](/img/structure/B2781433.png)

![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)

![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2781443.png)